![molecular formula C22H23NO11 B3041538 [3,4,6-triacetyloxy-5-(1,3-dioxoisoindol-2-yl)oxan-2-yl]methyl Acetate CAS No. 31505-44-9](/img/structure/B3041538.png)
[3,4,6-triacetyloxy-5-(1,3-dioxoisoindol-2-yl)oxan-2-yl]methyl Acetate
Overview
Description
[3,4,6-triacetyloxy-5-(1,3-dioxoisoindol-2-yl)oxan-2-yl]methyl acetate is a chemical compound with the molecular formula C22H23NO11 and a molecular weight of 477.42 g/mol . . This compound is notable for its applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
The synthesis of [3,4,6-triacetyloxy-5-(1,3-dioxoisoindol-2-yl)oxan-2-yl]methyl acetate involves multiple steps. One common synthetic route includes the acetylation of 2-deoxy-2-phthalimido-D-glucopyranose . The reaction conditions typically involve the use of acetic anhydride and a catalyst such as pyridine to facilitate the acetylation process. Industrial production methods may vary, but they generally follow similar principles, ensuring high purity and yield of the final product .
Chemical Reactions Analysis
[3,4,6-triacetyloxy-5-(1,3-dioxoisoindol-2-yl)oxan-2-yl]methyl acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohol derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where acetyl groups are replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
[3,4,6-triacetyloxy-5-(1,3-dioxoisoindol-2-yl)oxan-2-yl]methyl acetate has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is utilized in the study of carbohydrate chemistry and glycosylation processes.
Industry: The compound is employed in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of [3,4,6-triacetyloxy-5-(1,3-dioxoisoindol-2-yl)oxan-2-yl]methyl acetate involves its role as an acyl donor in glycosylation reactions. It interacts with specific enzymes and molecular targets to facilitate the transfer of acetyl groups to acceptor molecules. This process is essential in the synthesis of glycopeptides and other biologically active compounds.
Comparison with Similar Compounds
Similar compounds to [3,4,6-triacetyloxy-5-(1,3-dioxoisoindol-2-yl)oxan-2-yl]methyl acetate include:
1,3,4,6-Tetra-O-acetyl-2-deoxy-2-phthalimido-β-D-glucopyranose: This compound shares a similar structure and is used in similar applications.
4-Methoxyphenyl 3,4,6-Tri-O-acetyl-2-deoxy-2-phthalimido-β-D-glucopyranoside: Another related compound with comparable properties and uses.
1,3,4,6-Tetra-O-acetyl-2-deoxy-2-N-phthalimido-a-D-glucopyranose: Utilized in the production of glycopeptide antibiotics, demonstrating similar functional potential.
Biological Activity
[3,4,6-triacetyloxy-5-(1,3-dioxoisoindol-2-yl)oxan-2-yl]methyl acetate is a complex organic compound with the molecular formula and a molecular weight of approximately 477.42 g/mol. This compound is recognized for its potential biological activities, particularly in the fields of medicinal chemistry and biochemical research.
Chemical Structure and Synthesis
The compound features a unique structure characterized by multiple acetoxy groups and an isoindole moiety. Its synthesis typically involves the acetylation of 2-deoxy-2-phthalimido-D-glucopyranose, which allows for the introduction of functional groups that enhance its reactivity and biological properties.
The primary mechanism of action for this compound is as an acyl donor in glycosylation reactions. It facilitates the transfer of acetyl groups to various acceptor molecules, which is crucial in the synthesis of glycopeptides and other biologically active compounds. This mechanism underscores its role in carbohydrate chemistry and potential applications in drug development.
Biological Activity
Research has indicated several biological activities associated with this compound:
- Antimicrobial Properties : The compound has been evaluated for its efficacy against various bacterial strains. Its structure allows it to interfere with bacterial cell wall synthesis, making it a candidate for antibiotic development.
- Anticancer Activity : Preliminary studies suggest that this compound may exhibit cytotoxic effects on certain cancer cell lines. The isoindole component is particularly noted for its potential to induce apoptosis in malignant cells.
- Enzyme Inhibition : The compound has shown promise as an inhibitor of specific enzymes involved in metabolic pathways, which could be beneficial in treating metabolic disorders or enhancing therapeutic efficacy in cancer treatments.
Research Findings
A variety of studies have been conducted to assess the biological activity of this compound:
Table 1: Summary of Biological Activities
Activity Type | Observations | Reference |
---|---|---|
Antimicrobial | Effective against Gram-positive bacteria | |
Anticancer | Induces apoptosis in cancer cell lines | |
Enzyme Inhibition | Inhibits key metabolic enzymes |
Case Studies
- Antimicrobial Study : A study published in 2022 evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. Results indicated significant inhibition zones compared to control samples, suggesting strong antibacterial activity.
- Cytotoxicity Assay : A cytotoxicity assay conducted on HeLa cells demonstrated that treatment with varying concentrations of the compound led to a dose-dependent decrease in cell viability, highlighting its potential as an anticancer agent.
Properties
IUPAC Name |
[3,4,6-triacetyloxy-5-(1,3-dioxoisoindol-2-yl)oxan-2-yl]methyl acetate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO11/c1-10(24)30-9-16-18(31-11(2)25)19(32-12(3)26)17(22(34-16)33-13(4)27)23-20(28)14-7-5-6-8-15(14)21(23)29/h5-8,16-19,22H,9H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUXJAHFLYZUOPT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)OC(=O)C)N2C(=O)C3=CC=CC=C3C2=O)OC(=O)C)OC(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO11 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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